molecular formula C22H20N2O2 B11819991 3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B11819991
M. Wt: 344.4 g/mol
InChI Key: AVUQSBUWLFDCRI-UHFFFAOYSA-N
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Description

3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with a molecular weight of 344.41 g/mol It is known for its unique structure, which includes a quinoline core fused with a cyclopentane ring and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with a cyclopenta[b]quinoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide . The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid stands out due to its unique structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C22H20N2O2/c1-24(2)16-10-7-14(8-11-16)13-15-9-12-18-20(22(25)26)17-5-3-4-6-19(17)23-21(15)18/h3-8,10-11,13H,9,12H2,1-2H3,(H,25,26)

InChI Key

AVUQSBUWLFDCRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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